Magellanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

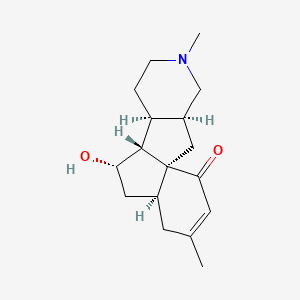

Magellanine is a member of piperidines.

Análisis De Reacciones Químicas

Pauson-Khand Reaction in Bicyclic Framework Construction

The intramolecular Pauson-Khand reaction (PKR) has been pivotal in constructing Magellanine’s bicyclo[4.3.0] and bicyclo[3.3.0] cores. Ishizaki and Takahashi (2005) utilized two sequential PKRs to form the A/B and C/D rings of this compound (Figure 1) .

Reaction Conditions and Outcomes:

| Step | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Enyne 59 | Co₂(CO)₈, TMANO, CO atmosphere | Tricyclic enone 58 | 35% |

| 2 | Enyne 67 | Co₂(CO)₈, TMANO, CO atmosphere | Tetracyclic enone 68 | 42% |

This method established four contiguous stereocenters, leveraging the PKR’s ability to form angular carbocycles stereoselectively .

Prins-Pinacol Rearrangement for Tetracyclic Core

Overman’s 1993 synthesis employed a Prins-pinacol cascade to assemble this compound’s tetracyclic skeleton . The reaction involved acid-catalyzed cyclization of acetal 28 , followed by pinacol rearrangement to form ketone 26 (Scheme 1).

Key Features:

-

Stereocontrol : Five stereocenters were established with complete stereoselectivity.

-

Follow-up : Oxidative cleavage of the cyclopentene ring (OsO₄/NaIO₄) and reductive amination introduced the piperidine moiety .

Gold(I)-Catalyzed Dehydro Diels-Alder Reaction

Barriault and coworkers (2017) developed an 11-step synthesis using a gold(I)-catalyzed dehydro Diels-Alder reaction to form the angular tricyclic core .

Reaction Parameters:

| Catalyst | Substrate | Solvent | Temperature | Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| Ph₃PAuNTf₂ | Diene X | Toluene | 80°C | 85% | >20:1 dr |

This method streamlined access to the carbocyclic core, reducing the total step count compared to earlier routes .

Birch Reduction and Cohen Ring Expansion

Carreira’s 2024 synthesis incorporated a Birch reduction to de-aromatize a methoxy-substituted benzene, followed by a Cohen ring expansion to form the bicyclo[3.2.0]heptenone intermediate .

Critical Steps:

-

Birch Reduction : Li/NH₃–THF, –40°C (51% yield).

-

Cohen Expansion : MeLi, PhNTf₂, and Pd catalysis to form the seven-membered ring .

Saegusa–Ito Oxidation for Enone Formation

Late-stage oxidation of a silyl-protected alcohol to an enone was achieved via the Saegusa–Ito protocol (Pd(OAc)₂, MeCN, 80°C), enabling installation of this compound’s α,β-unsaturated ketone .

Functional Group Transformations

-

Reductive Amination : Di-aldehyde 27 was converted to the N-methyl piperidine ring using NaBH₃CN and MeNH₂ (60% yield) .

-

Methyl 1,4-Addition : LiMe₂Cu-mediated conjugate addition installed the C5 methyl group (50% yield) .

Challenges in Reaction Optimization

-

PKR Stereoselectivity : Early attempts by Ishizaki yielded <30% enone 58 due to competing pathways; TMANO additive improved yield to 35% .

-

Prins-Pinacol Scalability : Acid-mediated cyclization required rigorous moisture control to prevent byproduct formation .

Structural Confirmation via Spectroscopy

-

Mass Spectrometry : Key fragments at m/z 275 (C₁₇H₂₅NO₂⁺) and 204 (C₁₃H₁₈NO⁺) confirmed the ABCD-ring system .

-

NMR : δH 5.88 ppm (olefinic H), δC 165.2 ppm (enone carbonyl) correlated with X-ray data .

This compound’s synthesis showcases innovative applications of cycloadditions, rearrangements, and stereoselective catalysis. While the PKR and Prins-pinacol methods dominated early efforts, modern approaches using gold catalysis have improved efficiency. These reactions highlight the interplay between strategic bond formation and functional group manipulation in complex alkaloid synthesis .

Propiedades

Número CAS |

61273-75-4 |

|---|---|

Fórmula molecular |

C17H25NO2 |

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

(1S,3S,8S,9R,10S,12S)-10-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadec-14-en-16-one |

InChI |

InChI=1S/C17H25NO2/c1-10-5-12-7-14(19)16-13-3-4-18(2)9-11(13)8-17(12,16)15(20)6-10/h6,11-14,16,19H,3-5,7-9H2,1-2H3/t11-,12+,13+,14+,16+,17-/m1/s1 |

Clave InChI |

ADRPSBGLUHNVOU-INSRFAMQSA-N |

SMILES |

CC1=CC(=O)C23CC4CN(CCC4C2C(CC3C1)O)C |

SMILES isomérico |

CC1=CC(=O)[C@]23C[C@@H]4CN(CC[C@@H]4[C@H]2[C@H](C[C@@H]3C1)O)C |

SMILES canónico |

CC1=CC(=O)C23CC4CN(CCC4C2C(CC3C1)O)C |

Sinónimos |

magellanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.